L-xylose
Description
Significance of L-Xylose as a Rare Monosaccharide for Academic Inquiry
The significance of this compound in academic inquiry stems largely from its classification as a "rare sugar." Rare sugars are monosaccharides and their derivatives that are not abundant in nature. aalto.finih.gov Unlike common sugars such as D-glucose or D-xylose, this compound is found in very low concentrations in natural sources, making its isolation challenging and costly. aalto.fi This inherent rarity drives academic interest in developing efficient synthesis methods, including both chemical and biotechnological approaches. aalto.finih.govresearchgate.net
Furthermore, the unique stereochemistry of this compound compared to D-xylose can lead to distinct interactions with enzymes, transporters, and other biological molecules. ontosight.ai This difference is a key area of academic investigation, exploring how organisms metabolize or utilize this compound, which can provide insights into carbohydrate recognition and metabolic pathways. drugbank.commdpi.com Research into this compound also contributes to the broader understanding of carbohydrate chemistry and biology, potentially revealing novel functions or applications not observed with common sugars. ontosight.airesearchgate.net
Evolution of Research Perspectives on this compound
Research perspectives on this compound have evolved alongside advancements in analytical techniques and synthetic capabilities. Initially, studies may have focused on the basic identification and characterization of this rare isomer. As chemical synthesis methods advanced, researchers gained the ability to produce larger quantities of this compound, enabling more detailed investigations into its physical and chemical properties. researchgate.netacs.org
More recently, the evolution of research has been significantly influenced by the growing interest in rare sugars for potential applications in various fields, including pharmaceuticals and materials science. aalto.finih.gov This has shifted research perspectives towards exploring the biological activities of this compound and its derivatives, such as its potential use as a building block for complex carbohydrates or modified sugars for studying biological processes like glycosylation. ontosight.aimedchemexpress.com The development of biotechnological methods, particularly using engineered microorganisms, represents a significant evolution, offering promising routes for more sustainable and potentially cost-effective production of this compound, further broadening research possibilities. aalto.finih.govresearchgate.net The study of xylose metabolism in various microorganisms, including the differences between D- and this compound utilization pathways, also reflects this evolving perspective, moving towards leveraging biological systems for understanding and potentially producing rare sugars. mdpi.comoup.comnih.gov
Foundational Research Methodologies in this compound Studies
Foundational research in this compound studies employs a range of methodologies aimed at understanding its fundamental characteristics, occurrence, and synthesis. Chemical synthesis techniques have been foundational, involving multi-step reactions to construct the this compound molecule from more readily available precursors like D-gluconolactone. researchgate.net These methods often require meticulous control of reaction conditions and purification steps to obtain the desired stereoisomer with high purity. researchgate.net
Analytical methodologies such as chromatography (e.g., GC-MS, HPLC) and spectroscopy (e.g., NMR) are crucial for the identification, quantification, and structural characterization of this compound and its derivatives. mdpi.com Crystallographic studies, such as PXRD, can also provide insights into the solid-state properties of this compound. researchgate.net
In addition to chemical approaches, foundational research in this compound has increasingly utilized biotechnological methodologies. This includes the screening and engineering of microorganisms for the production of this compound or its precursors. aalto.finih.govfkit.hr Techniques like adaptive laboratory evolution and metabolic engineering are employed to improve microbial strains for efficient rare sugar synthesis or biotransformation. researchgate.netnih.govnih.govfrontiersin.org Isolation techniques for xylose from biomass, although often focused on D-xylose, provide a basis for understanding how this compound might be obtained from natural sources if found in sufficient quantities. mdpi.comresearchgate.netacs.org Furthermore, studies investigating xylose transport and metabolism in various organisms, utilizing techniques from molecular biology and genetics, are foundational to understanding how this compound might be recognized and processed in biological systems. mdpi.comoup.comfrontiersin.orgnih.govnih.gov
Here is a table summarizing some research findings related to this compound synthesis yields:
| Synthesis Method | Starting Material | Product | Reported Yield | Source |
| Chemical synthesis (multi-step) | D-glucono-1,5-lactone | This compound | Respectable yield | Yang et al., Tetrahedron, 2002 researchgate.net |
| Biotechnological production from L-xylulose | L-xylulose | This compound | Not specified, focus on production using enzyme/microorganism | Usvalampi et al., Enzyme Microb Technol. 2012 medchemexpress.com |
| Chemical synthesis (via cyanohydrin synthesis) | D-threose + C14-labeled sodium cyanide | α-D-xylose-l-C14 | 21% (over-all yield based on cyanide) | Isbell et al., Journal of Research of the National Bureau of Standards, 1954 nist.gov |
Note: Yields can vary significantly depending on the specific reaction conditions and steps involved in each method.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41546-31-0 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-CZBDKTQLSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H](C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of L Xylose
Enzymatic Routes for L-Xylose Production
Enzymatic methods offer a promising avenue for the specific and efficient production of this compound. These routes typically involve isomerase or dehydrogenase enzymes acting on related sugar or sugar alcohol substrates.
Isomerization of L-Xylulose to this compound
The direct isomerization of L-xylulose to this compound is a key enzymatic step in this compound biosynthesis. This reaction is catalyzed by certain isomerase enzymes. Research has shown that L-fucose isomerase from Escherichia coli can catalyze the conversion of L-xylulose to this compound. nih.gov This enzyme exhibits an alkaline pH optimum, exceeding 10.5. nih.gov Kinetic studies with L-xylulose as the substrate revealed a Michaelis-Menten behavior with a Km of 41 mM and a Vmax of 0.23 µmol/(mg min). nih.gov The equilibrium of this reaction at 35°C favors this compound formation, with a ratio of approximately 15:85 (L-xylulose:this compound). nih.gov Notably, L-lyxose was not detected as a product in this reaction catalyzed by L-fucose isomerase. nih.gov While xylitol (B92547) can act as an inhibitor, its inhibitory effect remained below 50% even at high xylitol to L-xylulose ratios. nih.gov
The isomerization of this compound to L-xylulose has also been observed, catalyzed by constitutively synthesized L-fucose isomerase in Aerobacter aerogenes mutants capable of utilizing this compound. nih.gov
Biocatalytic Conversion from Polyols for this compound Precursors (e.g., Xylitol, L-Arabinitol to L-Xylulose)
L-xylulose, a precursor for this compound, can be produced biocatalytically from polyols such as xylitol and L-arabinitol.
Conversion of Xylitol to L-Xylulose:
The conversion of xylitol to L-xylulose is often catalyzed by xylitol dehydrogenase (XDH). Recombinant Escherichia coli strains expressing XDH from organisms like Pantoea ananatis or Bacillus pallidus have been used for this biotransformation. umich.edujove.comresearchgate.net High-efficiency conversions of xylitol to L-xylulose (around 70%) have been reported using recombinant E. coli strains, although these were achieved under low xylitol concentrations (<67 mM) due to substrate inhibition of xylitol-4-dehydrogenase activity at higher concentrations. umich.edujove.com
Coupling XDH activity with a cofactor regeneration system, such as NADH oxidase, can enhance the production yield by regenerating the necessary NAD+. umich.eduresearchgate.netnih.gov For instance, coupling Aspergillus flavus XDH (AfXDH) with Streptococcus pyogenes NADH oxidase (SpNox) resulted in a 97% yield of L-xylulose from xylitol. nih.gov Optimization of reaction parameters, including the ratio of enzymes and cofactor concentration, is crucial for maximizing yield and productivity. researchgate.netnih.gov
Data from studies on xylitol to L-xylulose conversion:
| Source Organism of XDH | Host Organism for Recombinant Expression | Substrate (Xylitol) Concentration | Conversion Efficiency | Productivity | Notes | Citation |
| Pantoea ananatis | Escherichia coli | < 67 mM | ~70% | Not specified | Inhibited by higher xylitol concentrations | umich.edujove.com |
| Pantoea ananatis | Escherichia coli | 20 g/L (~131 mM) | 96.5% | 2.42 g/L/h | Achieved under optimized pH and temperature, coupled with NADH oxidase | researchgate.net |
| Bacillus pallidus | Escherichia coli | 2% (~131 mM) | ~53% | Not specified | umich.edu | |
| Bacillus pallidus Y25 | Bacillus pallidus Y25 | 2% (~131 mM) | 85% | Not specified | Reaction at 50°C | umich.edu |
| Aspergillus flavus | Not specified (Purified enzyme used) | Not specified | 97% | Not specified | Coupled with Streptococcus pyogenes NADH oxidase | nih.gov |
Conversion of L-Arabinitol to L-Xylulose:
L-arabinitol can be converted to L-xylulose by L-arabinitol dehydrogenase (LAD). Whole-cell biocatalysts using Escherichia coli expressing LAD from Hypocrea jecorina (HjLAD) have been developed for this conversion. umich.edujove.com Similar to xylitol conversion, coupling LAD with a cofactor-regenerating enzyme like NADH oxidase significantly enhances the production yield by regenerating NAD+. umich.edujove.comrsc.orgmdpi.com
Studies have shown that coupling E. coli cells expressing HjLAD with E. coli cells expressing Streptococcus pyogenes NADH oxidase (SpNox) in a 1:1 ratio achieved a 96% yield of L-xylulose from 150 mM L-arabinitol, a notable increase compared to using only the LAD-expressing strain. umich.edu Immobilization of these coupled whole cells in calcium alginate beads has demonstrated improved operational stability and reusability over multiple cycles. umich.edujove.com
Data from studies on L-arabinitol to L-xylulose conversion:
| Enzyme Source | Host Organism / System | Substrate (L-Arabinitol) Concentration | Conversion Efficiency | Notes | Citation |
| HjLAD (H. jecorina) | E. coli whole cells | 150 mM | 79% | Without cofactor regeneration | umich.edu |
| HjLAD (H. jecorina) | Coupled E. coli whole cells (with SpNox) | 150 mM | 96% | With cofactor regeneration | umich.edujove.com |
| HjLAD (H. jecorina) | Immobilized coupled E. coli whole cells | Not specified | Retained 65% productivity after 7 cycles | Immobilized in calcium alginate beads | umich.edujove.com |
| HjLAD (H. jecorina) | Purified enzyme, cell-free system (coupled with Nox) | Not specified | 78.4% | Optimized conditions, with cofactor regeneration | rsc.org |
| LAD and Nox | Immobilized on magnetic nanoparticles | 32.8 mM | 62.2% | Sequential co-immobilization, with cofactor regeneration | mdpi.com |
Microbial Systems in this compound Bioproduction Research
Microorganisms play a crucial role in the bioproduction of this compound, either through natural pathways or engineered systems.
Identification of this compound-Producing Microbial Strains
While this compound is a rare sugar, some microorganisms possess the enzymatic machinery to produce it, often as part of broader metabolic pathways. Research has focused on identifying and utilizing microbial strains capable of this compound biosynthesis or the production of its precursors like L-xylulose.
Certain Bacillus pallidus strains, such as Bacillus pallidus Y25, have been reported to produce L-xylulose from xylitol and can partially convert L-xylulose to this compound due to intrinsic isomerase activity. umich.edu Alcaligenes sp. strain 701B is another bacterium that has been investigated for the conversion of xylitol to L-xylulose. umich.edujove.com
While many studies focus on the metabolism of D-xylose, which is converted to D-xylulose by xylose isomerase in bacteria and some fungi, the isomerization of this compound to L-xylulose is a distinct process. osti.govmdpi.comtaylorandfrancis.com As mentioned earlier, Aerobacter aerogenes mutants capable of growing on this compound appear to catalyze the isomerization of this compound to L-xylulose via constitutively synthesized L-fucose isomerase. nih.gov
Optimization of Fermentation Conditions for this compound Biosynthesis
Optimizing fermentation conditions is critical for enhancing the yield and productivity of this compound or its precursors in microbial systems. Factors such as substrate concentration, pH, temperature, aeration, and nutrient availability can significantly impact the bioconversion process.
For the production of L-xylulose from L-arabinitol using coupled E. coli whole-cell biocatalysts, optimization of reaction pH, cell loading, and cofactor regeneration strategies has been explored. umich.edujove.com Studies have determined optimal conditions for maximizing L-xylulose yield, such as using a 1:1 ratio of E. coli expressing HjLAD and E. coli expressing SpNox, and optimizing L-arabinitol concentration. umich.edu
In the conversion of xylitol to L-xylulose by recombinant E. coli expressing Pantoea ananatis XDH, response surface methodology has been used to optimize media components, achieving high conversion rates under optimized pH and temperature. researchgate.net
While specific optimization studies solely focused on this compound fermentation are less commonly detailed in the provided results compared to L-xylulose or D-xylose/xylitol, the principles of optimizing parameters like substrate concentration, temperature, pH, and aeration, as demonstrated for L-xylulose production and D-xylose fermentation for other products, are generally applicable to this compound bioproduction as well. plantarchives.orgnih.govnih.gov
Genetic Engineering and Metabolic Engineering Strategies for Enhanced this compound Biotransformation
Genetic and metabolic engineering approaches are powerful tools for improving the efficiency of this compound bioproduction. These strategies involve modifying microbial genomes to enhance the expression of relevant enzymes, introduce heterologous pathways, or eliminate competing pathways.
Introducing genes encoding key enzymes, such as L-fucose isomerase for the L-xylulose to this compound conversion or L-arabinitol dehydrogenase and xylitol dehydrogenase for L-xylulose production from polyols, into suitable host organisms is a primary strategy. nih.govumich.edujove.comresearchgate.net
Metabolic engineering can also involve optimizing the cofactor balance within the cell, particularly for reactions requiring NAD(H) or NADP(H). Coupling enzymes that regenerate the required cofactor, as seen with NADH oxidase in L-xylulose production, is an example of this. umich.edujove.comresearchgate.netnih.govrsc.orgmdpi.com
Disrupting native pathways that compete for the substrate or metabolize the desired product can further enhance the yield. For example, in the context of D-xylose metabolism, disrupting genes encoding xylose isomerase and xylulose kinase has been used to redirect metabolic flux towards desired products like xylonate. plos.org While this example pertains to D-xylose, similar strategies could be applied to this compound bioproduction if competing pathways exist.
Engineering microbial strains for improved transport of substrates into the cell can also increase bioconversion efficiency. acs.orgresearchgate.net
Furthermore, optimizing the expression levels of the introduced or modified genes, potentially through the use of engineered promoters, can fine-tune metabolic flux towards this compound production. mdpi.comnih.gov Directed evolution and adaptive laboratory evolution techniques can also be employed to improve the performance and stability of engineered strains for xylose utilization. oup.com
While much of the metabolic engineering research related to xylose focuses on D-xylose utilization for products like ethanol (B145695) or xylitol, the principles and techniques developed are transferable to this compound bioproduction by targeting the specific enzymes and pathways involved in this compound metabolism. nih.govnih.govfrontiersin.orgacs.orgnrel.govnih.govacs.orgnih.govnih.govplos.orgresearchgate.netrsc.org
Enzymatic Characterization and Mechanistic Studies of L Xylose Converting Enzymes
L-Xylose Dehydrogenase Activity and Specificity (EC 1.1.1.113)
This compound 1-dehydrogenase (EC 1.1.1.113), also known as this compound dehydrogenase or NADPH-xylose reductase, is an enzyme that catalyzes the oxidation of this compound. ontosight.aiqmul.ac.ukexpasy.org This enzyme plays a crucial role in the metabolism of xylose in certain microorganisms. ontosight.ai
The activity of this compound dehydrogenase refers to its ability to catalyze the specific biochemical reaction involving this compound. The enzyme exhibits specificity towards this compound as a substrate. ontosight.aiqmul.ac.ukexpasy.org It has also been noted to oxidize D-arabinose and D-lyxose. qmul.ac.ukexpasy.orggenome.jp
Biochemical Reaction Mechanisms and Cofactor Utilization (NADP+/NADPH)
The biochemical reaction catalyzed by this compound 1-dehydrogenase involves the conversion of this compound to L-xylono-1,4-lactone. qmul.ac.ukexpasy.orgwikipedia.org This reaction utilizes NADP+ as a cofactor, which is reduced to NADPH in the process. ontosight.aiqmul.ac.ukexpasy.orgwikipedia.org The reaction can be represented by the following equation:
This compound + NADP+ L-xylono-1,4-lactone + NADPH + H+ qmul.ac.ukexpasy.orgwikipedia.org
This reaction involves the transfer of a hydride ion from this compound to NADP+. ontosight.ai The enzyme is classified as an oxidoreductase, specifically acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. qmul.ac.ukwikipedia.org NADPH is the reduced form of NADP+ and serves as a reducing agent in various anabolic reactions. wikipedia.orgecsci.co.krnih.gov NADP+ is the oxidized form. wikipedia.org
Enzyme Nomenclature and Classification
This compound 1-dehydrogenase is classified under the Enzyme Commission (EC) number EC 1.1.1.113. ontosight.aiqmul.ac.ukexpasy.orgwikipedia.org This classification places it within the group of oxidoreductases (EC 1), specifically those acting on the CH-OH group of donors (EC 1.1) with NAD+ or NADP+ as the acceptor (EC 1.1.1). qmul.ac.ukwikipedia.orgbu.edu
Other names commonly used for this enzyme include this compound dehydrogenase and NADPH-xylose reductase. ontosight.aiqmul.ac.ukwikipedia.org The systematic name is this compound:NADP+ 1-oxidoreductase. qmul.ac.ukwikipedia.org
Active Site Analysis and Substrate-Binding Dynamics
While specific detailed research findings on the active site analysis and substrate-binding dynamics specifically for this compound 1-dehydrogenase (EC 1.1.1.113) were not extensively detailed in the search results, general principles of enzyme-substrate and enzyme-cofactor binding in related dehydrogenases provide context. The active site of this enzyme plays a critical role in binding both the substrate (this compound) and the cofactor (NADP+). ontosight.ai
Studies on other related enzymes, such as xylose reductase, highlight the importance of cofactor binding in influencing substrate specificity and active site geometry. plos.org Cofactor binding can "pre-tune" the active site to recognize cognate substrates. plos.org Substrate binding often involves complementarity of shapes and charges within the active site and can induce conformational changes in the enzyme. plos.org
Features such as binding sites for NAD+ have been identified in related D-xylose 1-dehydrogenases (EC 1.1.1.175), indicating specific residues involved in cofactor interaction. uniprot.org Further research would be needed to detail the specific residues and dynamics within the active site of this compound 1-dehydrogenase (EC 1.1.1.113).
Other Enzymes Involved in this compound Interconversion
Beyond this compound 1-dehydrogenase, other enzymes are involved in the broader metabolic pathways that may include this compound or its related compounds. While this compound metabolism is not as widely studied as D-xylose metabolism, some enzymes are known to participate in the interconversion of this compound or related pentoses.
For instance, L-xylulose is an intermediate in certain metabolic pathways, such as the glucuronate pathway, where it is converted to xylitol (B92547) by Dicarbonyl/L-xylulose reductase (DCXR). researchgate.netresearchgate.net L-xylulose can also be converted from xylitol by enzymes like xylitol dehydrogenase (XDH). researchgate.net
Enzymes involved in nucleotide-sugar interconversions in plants also handle pentoses. UDP-sugar pyrophosphorylase, for example, can have broad substrate specificity towards sugar-1-phosphates, including those of D-xylose and L-arabinose, leading to the formation of UDP-sugars. frontiersin.org UDP-glucose 4-epimerases can catalyze the interconversion between UDP-D-xylose and UDP-L-arabinose. frontiersin.org While these enzymes primarily deal with nucleotide-bound sugars, they are part of the larger network of pentose (B10789219) interconversion.
Xylose isomerase (EC 5.3.1.5) catalyzes the interconversion of aldose and ketose sugars, such as D-xylose to D-xylulose. acs.org While primarily known for D-xylose, the general mechanism involves the isomerization of pentoses.
Structural Biology of this compound-Related Enzymes
Structural biology studies provide insights into the three-dimensional architecture of enzymes involved in this compound metabolism, which is crucial for understanding their function and mechanism.
Studies on xylose isomerase have also provided atomic-resolution structures, revealing details about the active site, metal ion requirements, and conformational flexibility during substrate binding and catalysis. acs.org These structures suggest that conformational changes at the active site are required for catalysis. acs.org
Sugar ketoreductases, which are NAD(P)H-dependent enzymes involved in nucleotide-sugar biosynthesis, adopt specific structural folds like the SDR fold and the glucose-fructose oxidoreductase (GFOR) fold. nih.gov Given that this compound 1-dehydrogenase utilizes NADP(H), it likely shares structural features with other enzymes in the oxidoreductase family that use these cofactors.
Structural studies on enzymes involved in L-xylulose metabolism, such as Dicarbonyl/L-xylulose reductase (DCXR), would also be relevant to understanding the enzymes that interact with this compound metabolites.
Interactive Data Table: Key this compound Converting Enzyme (EC 1.1.1.113)
| Enzyme Name | EC Number | Reaction | Cofactor(s) | Other Substrates Oxidized |
| This compound 1-dehydrogenase | 1.1.1.113 | This compound + NADP+ = L-xylono-1,4-lactone + NADPH + H+ | NADP+/NADPH | D-arabinose, D-lyxose |
Interactive Data Table: Cofactors
| Cofactor Name | Abbreviation | Role | Oxidized Form | Reduced Form | PubChem CID |
| Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) | NADP+/NADPH | Electron transport, redox reactions, anabolic reactions | NADP+ | NADPH | NADP+: 5886 nih.govmetabolomicsworkbench.org, NADPH: 5884 nih.govuni.lu |
Interactive Data Table: Other Enzymes Involved in Pentose Interconversion (Examples)
| Enzyme Name | EC Number | Relevant Reaction (Example) | Substrate(s) (Example) | Product(s) (Example) |
| Dicarbonyl/L-xylulose reductase | - | L-xylulose to xylitol | L-xylulose | Xylitol |
| Xylitol dehydrogenase | - | Xylitol to L-xylulose or D-xylulose | Xylitol | L-xylulose, D-xylulose |
| Xylose isomerase | 5.3.1.5 | D-xylose to D-xylulose | D-xylose | D-xylulose |
| UDP-sugar pyrophosphorylase | - | Sugar-1-phosphate to UDP-sugar | D-xylose-1-phosphate, L-arabinose-1-phosphate | UDP-D-xylose, UDP-L-arabinose |
| UDP-glucose 4-epimerase | - | UDP-D-xylose to UDP-L-arabinose | UDP-D-xylose | UDP-L-arabinose |
Note: EC numbers for Dicarbonyl/L-xylulose reductase, Xylitol dehydrogenase, UDP-sugar pyrophosphorylase, and UDP-glucose 4-epimerase are not universally assigned as single, specific numbers related to this compound interconversion in the provided context, or they represent broader enzyme classes.
Chemical Synthesis and Derivatization of L Xylose
Stereoselective Chemical Synthesis of L-Xylose
Stereoselective synthesis is crucial for obtaining this compound with the correct configuration at each chiral center. Chemical routes offer methods to achieve this specificity.
Synthesis from D-Gluconolactone
This compound can be synthesized through a multi-step chemical process starting from D-gluconolactone. medchemexpress.com One reported method involves the elaboration of D-glucono-1,5-lactone, including an oxidative degradation step using Dess-Martin periodinane, which can afford a respectable yield of this compound. researchgate.netacs.org The effective cleavage of acetonides in the presence of tert-butyldimethylsilyl ethers using SnCl2 is an important aspect of this synthesis route. researchgate.net
Alternative Synthetic Routes (e.g., from D-Sorbitol)
Another chemical route for preparing this compound is from D-sorbitol. georganics.sk This synthesis can involve reacting D-sorbitol with an aldehyde, such as paraldehyde (B1678423) or benzaldehyde (B42025), to form condensation products where specific groups are protected. google.com The protected product is then subjected to oxidation to yield aldehyde condensation products of this compound, followed by hydrolysis to liberate this compound. google.com Early methods using paraldehyde or benzaldehyde faced challenges with side reactions and by-products, leading to uneconomic yields. google.com An improved process involves reacting D-sorbitol with furfural (B47365) in the presence of sulfuric acid and water to produce monofurfurylidene sorbitol, which is then oxidized. google.com
Enzymatic isomerization of L-xylulose to this compound has also been explored as an alternative to chemical synthesis, potentially offering higher yields. georganics.sk L-xylulose can be produced by oxidizing xylitol (B92547) using bacterial isolates. georganics.sk Additionally, enzymatic preparation of this compound from xylitol using galactose oxidase immobilized on crab-shell particles has been demonstrated. niscpr.res.in
Synthesis of this compound Derivatives for Advanced Applications
This compound serves as a valuable chiral building block in organic synthesis for the creation of various derivatives with potential advanced applications. georganics.skwikipedia.org
This compound as a Chiral Building Block in Organic Synthesis
As a chiral building block, this compound is utilized in the synthesis of complex molecules, including other rare sugars and biologically active compounds. georganics.skmedchemexpress.com Its defined stereochemistry allows for the stereocontrolled synthesis of various structures. For instance, this compound has been used in the synthesis of L-ascorbic acid. georganics.sk It has also been employed in the synthesis of polyhydroxypyrrolidines, which have shown potential as inhibitors of glucosidases and possess antitumor and anti-HIV properties. georganics.sk Furthermore, this compound can be a starting material for the synthesis of various drugs and bioactive molecules. medchemexpress.com
Synthesis of this compound-Derived Cyclohexenephosphonates
This compound-derived cyclohexenephosphonates have been synthesized as scaffolds for developing libraries of sialidase inhibitors. dntb.gov.uaresearchgate.netntu.edu.tw These compounds are obtained through chain elongation and cyclization of suitably protected this compound. researchgate.net While initial synthesis attempts encountered unexpected phosphorylation, optimization of reaction conditions has enabled purely chemical synthesis routes, avoiding this side reaction. researchgate.net These cyclohexenephosphonate scaffolds allow for the attachment of different aglycons or aglycon mimetics. researchgate.net
Preparation of this compound-Based Surfactants
Carbohydrate-based surfactants, including those derived from xylose, are of interest due to their potential for low toxicity and biodegradability. nih.gov The synthesis and characterization of xylose-based surfactants have been reported. nih.gov These surfactants can be synthesized through methods such as enzymatic or Fischer glycosylation reactions, or by hydrolysis of oligosaccharides. nih.gov More recent approaches involve the synthesis of triazole-containing alkyl β-xylopyranoside surfactants from D-xylose using click chemistry. nih.gov This method allows for the creation of anomerically pure surfactants. nih.gov Another approach involves the direct conversion of xylan (B1165943), which contains xylose, into alkyl pentosides (including xylose-based surfactants) using a one-pot process. nih.gov
Production of Modified Sugars and Glycosyl Donors from this compound
This compound serves as a versatile precursor for the synthesis of a range of modified sugars and glycosyl donors. These derivatives are essential building blocks for creating complex glycoconjugates, oligosaccharides, and other carbohydrate-based molecules with potential applications in medicine and research frontiersin.orgmdpi.comontosight.ai. Both chemical and enzymatic approaches are employed in these transformations.
Chemical Synthesis Approaches:
Chemical synthesis allows for precise modifications of the this compound structure. One approach involves the derivatization of the hydroxyl groups at specific positions to alter the sugar's physical and chemical properties. For instance, this compound, 2,4-O-(phenylmethylene)- is a derivative modified with phenylmethylene groups at the 2 and 4 positions, influencing its solubility and reactivity ontosight.ai. Such modified sugars can be utilized as probes for studying carbohydrate-binding proteins or as scaffolds for synthesizing complex carbohydrates ontosight.ai.
This compound derivatives can also be converted into appropriate glycosyl donors for glycosylation reactions. For example, this compound has been used as a starting material for the synthesis of cyclohexenephosphonates, which serve as scaffolds for developing inhibitors researchgate.net. The synthesis involved chain elongation and cyclization of protected this compound researchgate.net. Another study described the synthesis of a disaccharide building block for OSW-1, an antitumor saponin, utilizing a D-xylose derivative as a starting material and converting it into a xylose donor moiety rsc.org. Regioselective protection of hydroxyl groups is a key step in preparing specific glycosyl donors rsc.org. For instance, regioselective introduction of a TBS (tert-butyldimethylsilyl) protecting group at the C-4 hydroxyl position of D-xylose has been achieved rsc.org.
The synthesis of glycosyl donors often involves activating the anomeric center of the sugar. Various leaving groups can be introduced at the anomeric position to facilitate glycosylation reactions nih.gov. Examples include anomeric halides (fluorides, chlorides, bromides, and iodides) which can be activated by halophilic reagents nih.gov.
Palladium-catalyzed glycosylation reactions have also been explored for synthesizing C-glycosides using diverse sugar derivatives, including this compound, as competent reaction partners with molecules like ferrocenyl amides rsc.org. This method allows for the formation of C-C glycosidic bonds under mild conditions with control over regio- and stereoselectivity rsc.org.
Enzymatic and Chemo-Enzymatic Approaches:
Enzymatic methods offer an alternative or complementary route for producing modified sugars and glycosyl donors from this compound, often providing high specificity and efficiency without the need for extensive protecting group strategies frontiersin.orgmdpi.com.
UDP-α-D-xylose (UDP-Xyl) is a crucial nucleotide sugar that acts as a glycosyl donor in various biological processes, including the xylosylation of proteins and the initiation of proteoglycan synthesis frontiersin.orgresearchgate.net. While the information primarily discusses the synthesis of UDP-α-D-xylose from D-xylose, similar chemo-enzymatic strategies can be conceptually applied to this compound to produce this compound-based nucleotide sugars, if the appropriate enzymes with activity towards the L-isomer are available or engineered. One method for synthesizing UDP-α-D-xylose involves the preparation of xylose-1-phosphate, which is then converted to the nucleotide sugar using UDP-sugar pyrophosphorylases frontiersin.orgresearchgate.net. This chemo-enzymatic approach leverages chemical synthesis for the preparation of sugar-1-phosphates and enzymatic catalysis for the stereoselective formation of the nucleotide sugar frontiersin.orgresearchgate.net.
Genetically modified microorganisms have shown promise in the efficient production of rare sugars, including this compound and L-xylulose, from precursors like D-xylose sciencedaily.com. This highlights the potential of biotechnology in generating modified sugars.
Glycosynthases, engineered glycosidases, are another class of enzymes used for glycoside synthesis, including the transfer of xylosyl residues mdpi.com. These enzymes can synthesize defined glycosidic linkages, offering a powerful tool for creating complex carbohydrate structures mdpi.com.
The production of modified sugars and glycosyl donors from this compound is an active area of research, driven by the increasing recognition of the biological significance of glycans and the need for efficient synthetic methods thieme-connect.comfrontiersin.orgmdpi.com.
Research Findings and Data:
Research has focused on developing efficient and stereoselective methods for synthesizing this compound derivatives and glycosyl donors. For example, studies have investigated the regioselectivity of protecting group introduction during the synthesis of xylose-based glycosyl donors rsc.org.
Chemo-enzymatic approaches for the synthesis of nucleotide sugars like UDP-xylose have demonstrated the effectiveness of combining chemical and enzymatic steps. A study on the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose from their respective sugar-1-phosphates using UDP-sugar pyrophosphorylases from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) showed varying yields depending on the enzyme and substrate anomeric mixture frontiersin.orgresearchgate.net. While this study focused on D-xylose, it illustrates the type of data generated in this field.
| Substrate Anomeric Mixture (Sugar-1-phosphate) | Enzyme | Product | Yield (%) |
| α/β-D-xylose-1-phosphate | AtUSP | UDP-α-D-xylose | 45 |
| α/β-L-arabinose-1-phosphate | AtUSP | UDP-β-L-arabinose | 39 |
| α/β-L-arabinose-1-phosphate | BiUSP | UDP-β-L-arabinose | 49 |
Further research is ongoing to explore new catalytic methods and enzymatic systems for the efficient and selective synthesis of a wider variety of this compound-derived modified sugars and glycosyl donors thieme-connect.com.
L Xylose in Glycoconjugate Research and Glycobiology
Role of UDP-L-Xylose in Mammalian Glycosylation Pathways
In mammalian cells, UDP-L-xylose is a key substrate for xylosyltransferases, enzymes that initiate the synthesis of glycosaminoglycans (GAGs) on proteoglycan core proteins. This process is fundamental for the formation of the extracellular matrix and is involved in various cellular signaling pathways. UDP-xylose is synthesized in mammals from UDP-glucose in a two-step process involving UDP-glucose 6-dehydrogenase (UGDH) and UDP-glucuronic acid decarboxylase (UXS). researchgate.netnih.gov This pathway appears to be the primary route for UDP-xylose generation in mammalian cells, as they seem to lack a salvage pathway for UDP-xylose from xylose-1-phosphate. nih.gov The availability of UDP-xylose is therefore critical for the proper biosynthesis of these important glycoconjugates.
UDP-Xylose Transporters and Their Biological Significance
Nucleotide sugar transporters (NSTs) are essential membrane proteins that facilitate the movement of activated sugars, such as UDP-xylose, from the cytosol, where they are primarily synthesized, into the lumen of organelles like the endoplasmic reticulum (ER) and Golgi apparatus, where glycosylation largely occurs. plos.orgoup.com This transport is crucial for overcoming the topological barrier between the sites of nucleotide sugar synthesis and utilization. In mammals, the transporter SLC35B4 has been identified as a UDP-xylose transporter located in the Golgi. nih.gov While the precise function of this transporter is still being elucidated, its presence indicates a regulated mechanism for delivering UDP-xylose to the glycosylation machinery within the Golgi. Research in other organisms, such as Arabidopsis thaliana, has identified multiple UDP-xylose transporters (UXT1, UXT2, and UXT3) that localize to the Golgi and, in the case of UXT1, also to the ER, highlighting the significance of these transporters in cell wall biosynthesis in plants. oup.comcornell.edu Studies in Drosophila melanogaster have also identified a transporter, Efr, that mediates the transport of UDP-xylose, among other nucleotide sugars, and is involved in processes like Notch signaling and heparan sulfate (B86663) biosynthesis. uniprot.org These findings underscore the biological significance of UDP-xylose transporters in ensuring the proper localization and availability of this nucleotide sugar for diverse glycosylation events across different species.
L-Xylose as a Component of Specific Glycoconjugate Structures
This compound is a constituent of specific and biologically important glycoconjugate structures, contributing to their unique properties and functions.
Proteoglycan Linkage Tetrasaccharide (GlcA-Gal-Gal-Xyl) and Xylose Phosphorylation
A defining role of xylose in mammalian glycobiology is its presence in the common tetrasaccharide linkage region that connects glycosaminoglycan (GAG) chains to serine residues of proteoglycan core proteins. This linkage has the structure GlcA(β1-3)Gal(β1-3)Gal(β1-4)Xyl(β1-O)-Ser. nih.govsigmaaldrich.combiorxiv.org The initial step in the biosynthesis of this linker is the attachment of xylose to the serine residue catalyzed by xylosyltransferases (XT1 and XT2) using UDP-xylose as the donor. biorxiv.org
Xylose within this linkage region can undergo phosphorylation. windows.netnih.gov The enzyme responsible for this phosphorylation is Family With Sequence Similarity 20, Member B (Fam20B), which acts as a xylose kinase. nih.govresearchgate.net Fam20B requires a minimal Gal-Xyl disaccharide motif for its activity. nih.govresearchgate.net Phosphorylation of xylose within the linkage tetrasaccharide by Fam20B significantly enhances the activity of galactosyltransferase II (GalT-II, also known as B3GalT6), an enzyme crucial for adding the second galactose residue to the growing linkage. nih.govresearchgate.net Loss of Fam20B-dependent xylose phosphorylation leads to premature termination of the tetrasaccharide linkage and impaired GAG assembly, resulting in phenotypes similar to those observed in certain forms of Ehlers-Danlos syndrome caused by inactivating GalT-II mutations. nih.govresearchgate.net This highlights xylose phosphorylation as a critical regulatory mechanism in proteoglycan biosynthesis. The phosphate (B84403) group on xylose is transient and is removed by a phosphatase (XYLP) after the tetrasaccharide is completed. nih.govwindows.net
This compound in Fungal Glycans (e.g., Cryptococcal Capsule Polysaccharides)
Xylose is a significant component of the glycans produced by certain fungi, notably the pathogenic yeast Cryptococcus neoformans. plos.orgasm.orgnih.gov This fungus is known for its prominent polysaccharide capsule, a major virulence factor that helps it evade host immune responses. plos.orgnih.govoup.com Xylose is a key sugar residue in both of the major polysaccharides that constitute the cryptococcal capsule: glucuronoxylomannan (GXM) and galactoxylomannan (GalXM). asm.orgoup.com Its presence is essential for proper capsule formation and the virulence of C. neoformans. asm.org
Beyond the capsule, xylose is also found in other glycoconjugates in C. neoformans, including N- and O-linked glycans and glycosylinositol phosphorylceramides (GIPCs), which are characteristic fungal glycosphingolipids. plos.orgasm.org A unique xylose-phosphate modification has also been observed in cryptococcal glycans. plos.org The incorporation of xylose into these structures is mediated by specific enzymes, such as the β1,2-xylosyltransferase (Cxt1p), which is involved in the synthesis of both capsular polysaccharides and GIPCs. asm.org
The transport of UDP-xylose is critical for fungal virulence. In C. neoformans, two UDP-xylose transporters, Uxt1 and Uxt2, have been identified. plos.orgnih.gov These transporters are specific for the xylose donor UDP-xylose and also transport UDP-galactofuranose. plos.orgnih.gov Uxt1 and Uxt2 exhibit distinct subcellular localizations, expression patterns, and kinetic parameters, and both are required for xylose incorporation into the capsule and proteins. plos.orgnih.gov Their necessity for C. neoformans to cause disease in mice demonstrates the crucial role of UDP-xylose transport and subsequent xylosylation in fungal pathogenesis. plos.orgnih.gov
Interactions of this compound-Containing Glycans with Biological Macromolecules (e.g., Insecticidal Proteins)
While the provided search results did not yield specific information on the direct interactions of this compound-containing glycans with insecticidal proteins, the broader context of glycoconjugate interactions with biological macromolecules is well-established. Glycans on the surface of cells and secreted molecules mediate interactions with a variety of proteins, including receptors, antibodies, and toxins. The specific sugar residues, their linkages, and any modifications like phosphorylation or sulfation contribute to the unique binding properties of glycoconjugates.
In the context of fungal pathogens like C. neoformans, the xylose-containing capsule polysaccharides interact with components of the host immune system, influencing phagocytosis and immune responses. plos.orgoup.com The structural features conferred by xylose are likely to play a role in these interactions.
Research into this compound derivatives as probes for glycosylation processes (Section 5.3) indirectly relates to interactions with biological macromolecules, as these probes are designed to interact with or be incorporated by the enzymatic machinery involved in glycosylation, which are themselves biological macromolecules.
Research on this compound Derivatives as Probes for Glycosylation Processes
This compound derivatives are being explored as valuable tools to investigate and manipulate glycosylation pathways. Modified sugars, such as this compound, 2,4-O-(phenylmethylene)-, can be utilized as probes to study the specificity of carbohydrate-binding proteins or as building blocks for synthesizing complex carbohydrates. ontosight.ai
Advanced Analytical Methodologies for L Xylose Research
Chromatographic Techniques for L-Xylose Quantification
Chromatographic methods are widely used for the separation and quantification of this compound, often providing high resolution and the ability to analyze complex mixtures.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, ELSD, ESI-MS)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of this compound. Due to the lack of a strong chromophore in xylose, UV-Vis detection is generally not the preferred method unless derivatization is performed to introduce a UV-absorbing group. researchgate.netresearchgate.net
Evaporative Light-Scattering Detection (ELSD) is a more suitable detection method for carbohydrates like xylose, as it does not require the analyte to have a chromophore. researchgate.netnsf.govgo-jsb.co.uk ELSD works by nebulizing the HPLC eluent, evaporating the mobile phase, and then detecting the remaining solute particles by measuring scattered light. go-jsb.co.ukteledyneisco.com This provides a more universal detection approach for semi-volatile and non-volatile compounds. teledyneisco.com
Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with HPLC offers high sensitivity, selectivity, and robustness for the analysis of carbohydrates in mixtures. nsf.gov ESI-MS is an ionization technique that generates charged droplets and ions for analysis. teledyneisco.com This hyphenated technique allows for the identification and quantification of this compound based on its mass-to-charge ratio.
HPLC methods for xylose analysis often utilize specific columns, such as amino-phase (NH2) columns or ion-exchange columns, with mobile phases like water or acetonitrile/water mixtures. researchgate.netd-nb.info Refractive Index (RI) detectors are also commonly used for sugar analysis by HPLC. researchgate.netd-nb.info However, RI detectors can be prone to fluctuations, and ELSD or MS detectors are often preferred for better sensitivity and more uniform detection. researchgate.netdost.gov.ph
Research has shown that HPLC with an RI detector can be used for the detection of various sugars, including xylose, in plant extracts and feed materials, providing precise and reproducible results. d-nb.info Another study developed an HPLC method with ELSD and RI detectors for analyzing biomass sugars like arabinose, xylose, fructose, glucose, and sucrose. d-nb.info
Thin Layer Chromatography (TLC) for this compound Analysis
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the analysis and separation of sugars, including xylose. bsdf-assbt.orguad.ac.id TLC involves separating compounds on a thin layer of stationary phase coated on a plate. uad.ac.id While often considered a qualitative or semi-quantitative method, modern HPTLC (High-Performance Thin-Layer Chromatography) offers improved resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis as well. uad.ac.id
TLC has been used to analyze hydrolysis products of xylans, where xylose appears as a distinct spot that can be compared with xylose standards. nih.govresearchgate.netresearchgate.net Detection of sugars on TLC plates is often achieved by spraying with a visualizing agent, such as a solution containing diphenylamine, aniline, and orthophosphoric acid, followed by heating. bsdf-assbt.orgresearchgate.net
Spectrophotometric Approaches for this compound Determination
Spectrophotometric methods involve measuring the absorbance or transmission of light to determine the concentration of a substance. For this compound, which does not strongly absorb light in the UV-Vis range, these methods typically involve a colorimetric reaction where xylose is converted into a colored compound.
A common spectrophotometric method for xylose determination is based on the dehydration of xylose to furfural (B47365) in acidic medium with heat. aiche.orgresearchgate.net The furfural then condenses with a chromogenic reagent, such as orcinol (B57675) or phloroglucinol (B13840), to form a colored complex that can be measured spectrophotometrically. dost.gov.phaiche.orgresearchgate.netdost.gov.ph The working wavelength for the xylose-orcinol complex is typically around 671 nm. aiche.orgresearchgate.net
This method has been applied to determine xylose concentration in fermentation media. aiche.orgresearchgate.net Factors affecting the measurement, such as acid concentration, heating time, and catalyst amount, have been investigated to optimize the method. aiche.orgresearchgate.net While spectrophotometric methods can be rapid and inexpensive, they may be subject to interference from other components in complex samples. aiche.org
Enzyme-Based Assays for this compound Measurement
Enzyme-based assays offer highly specific methods for this compound quantification, utilizing the catalytic activity of enzymes that act on xylose. These assays often couple the xylose-converting enzyme with another enzymatic reaction that produces a measurable signal, such as a change in absorbance.
An enzymatic method for xylose quantification has been developed based on the activity of xylose dehydrogenase. nih.govnih.gov This method can be automatable and has been validated for xylose quantification in urine samples. nih.govnih.gov The assay typically involves coupling xylose dehydrogenase activity with the reduction of NAD+ to NADH, which can be monitored by measuring the increase in absorbance at 340 nm. tandfonline.commegazyme.com
Another enzymatic assay system involves D-xylose isomerase coupled with D-arabitol dehydrogenase. tandfonline.com This system measures D-xylose isomerase activity by monitoring the oxidation of NADH as D-xylulose (the product of xylose isomerization) is converted to D-arabitol. tandfonline.com
Enzymatic kits for D-xylose analysis are commercially available and are used for measuring xylose in various samples, including plant extracts and fermentation broths. megazyme.comlibios.fr These kits often employ a method that measures xylose in g/L and can be adapted for spectrophotometers, microplates, and auto-analyzers. megazyme.com While highly specific, some enzymatic assays may be affected by the presence of interfering substances like glucose, which may require pre-treatment steps to remove. libios.frmegazyme.com
Research comparing an enzymatic xylose quantification method with the phloroglucinol reaction showed a mean bias between the two techniques, highlighting the importance of method validation and potentially adjusting cut-off values for specific applications. nih.govnih.gov
Digital Image Photometry (DIP) for this compound Quantification
Digital Image Photometry (DIP) is a technique that utilizes digital imaging devices, such as flatbed scanners, to quantify color reactions. This method has been applied to the determination of xylose concentration in liquid media. dost.gov.phdost.gov.phuplb.edu.phsemanticscholar.orgmmsu.edu.ph
In the DIP method for xylose, the color reaction with phloroglucinol is carried out in a multi-well plate, and the resulting color intensity is captured using a flatbed scanner. dost.gov.phdost.gov.phuplb.edu.ph Image analysis software is then used to quantify the color intensity, for example, by analyzing the Red (R) values of the digital image. dost.gov.phdost.gov.ph
Studies have shown a linear correlation between the Red values obtained by DIP and xylose concentration within a specific range. dost.gov.phdost.gov.ph The DIP method has been reported to be accurate and comparable to results obtained using more expensive equipment like HPLC or UV-Vis spectrophotometers. dost.gov.phdost.gov.ph The observed limits of detection (LOD) and quantification (LOQ) for xylose using DIP have been reported. dost.gov.phdost.gov.ph This method offers a rapid and relatively inexpensive approach for xylose determination, particularly useful for screening large numbers of samples, such as in the evaluation of xylose-assimilating microorganisms. dost.gov.phdost.gov.ph
Table: Digital Image Photometry (DIP) Performance for Xylose Quantification
| Parameter | Value (mg/mL) | Citation |
| Linear Correlation Range | 1.0 – 10.0 | dost.gov.phdost.gov.ph |
| Correlation Coefficient (r) | 0.987 | dost.gov.phdost.gov.ph |
| Limit of Detection (LOD) | 0.65 | dost.gov.phdost.gov.ph |
| Limit of Quantification (LOQ) | 2.17 | dost.gov.phdost.gov.ph |
Biosensor Development for this compound Detection and Monitoring
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect and quantify a specific analyte. The development of biosensors for this compound detection is an active area of research, particularly for applications in synthetic biology and metabolic engineering. acs.orgsjtu.edu.cnnih.govresearchgate.netresearchgate.net
Genetically encoded biosensors for xylose have been developed, often utilizing regulatory proteins that bind to xylose and trigger a detectable signal, such as fluorescence. acs.orgsjtu.edu.cnnih.govresearchgate.netresearchgate.net For example, biosensors based on the Escherichia coli XylR protein and its corresponding operator xylO have been constructed. acs.orgsjtu.edu.cnnih.govresearchgate.net
A challenge in developing effective xylose biosensors has been achieving a suitable operating range, as many reported biosensors have been too sensitive with limited detection ranges for practical applications, such as monitoring xylose concentrations in lignocellulosic hydrolysates. acs.orgsjtu.edu.cnnih.govresearchgate.net
Research has focused on engineering biosensors with expanded operating ranges. Directed evolution of the E. coli XylR protein has resulted in mutant XylR proteins that extend the linear response range of biosensors to higher xylose concentrations, upwards of 10 g/L. acs.orgsjtu.edu.cnnih.govresearchgate.net Specific amino acid mutations, such as L73P or N220T in XylR, have been identified as being sufficient to achieve this expanded range. acs.orgsjtu.edu.cnnih.govresearchgate.net These evolved biosensors are better suited for detecting varying xylose concentrations in real-world applications and for screening microbial strains with improved xylose utilization. acs.orgsjtu.edu.cnnih.govresearchgate.net
Table: Performance of Engineered Xylose Biosensors
| Biosensor Component | Modification | Effect on Operating Range | Relevant Mutation(s) | Citation |
| E. coli XylR | Directed Evolution | Increased by nearly 10-fold | L73P or N220T | acs.orgsjtu.edu.cnnih.govresearchgate.net |
Genetically Encoded this compound Biosensors
Genetically encoded biosensors are valuable tools in synthetic biology and metabolic engineering, enabling the detection and monitoring of metabolite concentrations within cells. These biosensors typically consist of a sensing component, a transduction mechanism, and an output signal sjtu.edu.cn. For this compound research, genetically encoded biosensors offer a high-throughput method to assess intracellular or extracellular this compound levels, which can be coupled to detectable signals like fluorescent protein expression scispace.comjmb.or.kr. This allows for real-time monitoring of this compound utilization or production and facilitates the screening of microbial strains with improved this compound metabolism sjtu.edu.cnscispace.com.
While genetically encoded biosensors for xylose (including both D- and L-forms, though research often focuses on the more common D-xylose) have been developed, a limitation highlighted in previous studies is their often-limited operating range, which may not be suitable for applications involving high xylose concentrations, such as those encountered in lignocellulosic hydrolysates sjtu.edu.cnacs.org. This limitation restricts their effectiveness in screening for highly efficient xylose-utilizing microorganisms sjtu.edu.cn.
Directed Evolution Strategies for Biosensor Range Expansion
To overcome the limitations in the operating range of genetically encoded xylose biosensors, directed evolution strategies have been employed. Directed evolution is a powerful protein engineering technique that mimics natural evolution in a laboratory setting to improve or alter protein function nih.gov. This approach involves generating a library of genetic variants and then applying selection or screening methods to isolate variants with desired characteristics nih.govresearchgate.net.
In the context of xylose biosensors, directed evolution can be applied to the sensing component, often a transcription factor that binds to xylose. By introducing mutations into the gene encoding the transcription factor and screening for altered responses to varying xylose concentrations, biosensors with expanded operating ranges can be developed sjtu.edu.cnacs.org.
A study by Tang et al. (2020) successfully applied directed evolution to the Escherichia coli xylose regulator XylR to create biosensors with an expanded operating range for xylose detection. They constructed biosensors based on XylR mutants and its operator xylO. Through error-prone PCR and fluorescence-activated cell sorting (FACS), they identified XylR mutants that extended the biosensor's linear response range. Specifically, single amino acid mutations, such as L73P or N220T in XylR, were found to be sufficient to increase the linear response range to concentrations upwards of 10 g/L xylose sjtu.edu.cnacs.orgnih.govresearchgate.net. This represents a nearly 10-fold increase in the operating range compared to the control biosensor sjtu.edu.cnacs.orgnih.govresearchgate.net.
Biotechnological and Synthetic Biology Applications of L Xylose Valorization
Metabolic Engineering for L-Xylose-Derived Product Synthesis
Metabolic engineering plays a crucial role in optimizing microbial strains for the efficient conversion of this compound into desired products. This involves the targeted modification of metabolic pathways to enhance product yield, titer, and productivity.
This compound serves as a valuable precursor for the biotechnological production of other rare sugars, such as L-xylulose and L-ribose, which have applications in the pharmaceutical and food industries.
One approach to produce this compound is from L-xylulose using enzymes like L-fucose isomerase from Escherichia coli. nih.govvtt.fi In a study, recombinantly produced E. coli L-fucose isomerase was used to catalyze the conversion of L-xylulose to this compound. The reaction equilibrium at 35 °C favored the formation of this compound, with a ratio of 15:85 (L-xylulose to this compound). nih.govvtt.fi The enzyme exhibited Michaelis-Menten kinetics for L-xylulose with a Km of 41 mM and a Vmax of 0.23 μmol/(mg min). nih.govvtt.fi
L-ribose, a crucial component of antiviral drugs, can also be produced through biotechnological routes. nih.gov While various starting materials can be used, the enzymatic conversion of related sugars is a promising strategy. nih.gov For instance, D-ribose has been produced from D-xylose in engineered E. coli by disrupting transketolase genes, which leads to the accumulation of D-ribose-5-phosphate that is then dephosphorylated to D-ribose. researchgate.net A similar "Izumoring" strategy, which involves a three-step conversion of D-xylose to D-ribose, has been demonstrated, achieving a titer of 9.55 g/L D-ribose from D-xylose. nih.gov These principles can be adapted for the production of L-ribose from this compound.
Table 1: Enzymatic Production of this compound from L-Xylulose
| Parameter | Value |
|---|---|
| Enzyme | Escherichia coli L-fucose isomerase |
| Substrate | L-Xylulose |
| Product | This compound |
| Equilibrium Ratio (L-Xylulose:this compound) | 15:85 at 35 °C |
| Km for L-Xylulose | 41 mM |
| Vmax | 0.23 μmol/(mg min) |
Many industrially relevant microorganisms, such as Saccharomyces cerevisiae, cannot naturally metabolize xylose. nih.gov Therefore, a significant focus of metabolic engineering is to introduce and optimize xylose utilization pathways in these hosts. nih.govresearchgate.netmdpi.com This often involves the heterologous expression of genes encoding enzymes for xylose transport and metabolism. mdpi.comasm.orgnih.gov
Two primary pathways for xylose metabolism have been engineered into non-native hosts: the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway and the xylose isomerase (XI) pathway. nih.gov The XR-XDH pathway, found in fungi, involves a two-step conversion of xylose to xylulose via a xylitol (B92547) intermediate. nih.gov The XI pathway, common in bacteria, directly isomerizes xylose to xylulose. nih.govresearchgate.net
In Corynebacterium glutamicum, the introduction of the E. coli gene xylA, encoding xylose isomerase, was sufficient to enable growth on xylose as the sole carbon source. nih.gov The additional expression of the E. coli gene xylB, encoding xylulokinase, further improved the growth rate. nih.gov Similarly, Rhodococcus strains have been engineered to utilize D-xylose by expressing xylA and xylB from Streptomyces lividans. asm.org
Metabolically engineered microorganisms can convert xylose and its isomers into a variety of valuable chemicals.
Xylitol: This sugar alcohol is a widely used sugar substitute. frontiersin.orgfrontiersin.org Biotechnological production of xylitol is achieved through the microbial conversion of xylose. frontiersin.orgfrontiersin.orggoogle.comnih.gov Yeasts such as Candida tropicalis and Debaryomyces hansenii are effective producers of xylitol from D-xylose. google.comnih.gov For instance, Debaryomyces hansenii produced 221 g/L of xylitol from 279 g/L of D-xylose after 48 hours of incubation under optimal conditions. nih.gov In another study, Candida guilliermondii achieved a xylitol yield of 0.84 g/g from a hemicellulosic hydrolysate with a high xylose concentration. nih.gov
Xylonate: D-xylonate is a platform chemical with applications as a chelating agent and a precursor for polyesters and other chemicals. nih.gov It can be produced from D-xylose by various microorganisms. researchgate.net Engineered E. coli expressing a xylose dehydrogenase (xdh) and a xylonolactonase (xylC) from Caulobacter crescentus produced 27.3 g/L of xylonate from 30 g/L of xylose in fed-batch culture, achieving approximately 88% of the theoretical yield. plos.org The metabolic pathway involves the conversion of xylose to xylonolactone by xylose dehydrogenase, followed by the hydrolysis of xylonolactone to xylonate by xylonolactonase. plos.orgplos.org Similarly, Pseudomonas putida has been shown to efficiently convert D-xylose to D-xylonate. nih.gov
Ethylene Glycol: This important commodity chemical is used as an antifreeze and in the production of polyester. nih.gov A synthetic pathway for ethylene glycol production from D-xylose has been engineered in E. coli. nih.govacs.orgresearchgate.net This pathway involves the conversion of D-xylose to D-xylonate, which is then further metabolized to glycolaldehyde and finally reduced to ethylene glycol. nih.govresearchgate.net By optimizing this pathway, including the use of an NADH-dependent aldehyde reductase and the elimination of byproduct formation, a titer of 72 g/L of ethylene glycol was achieved in fed-batch fermentation with a yield of 0.40 g/g of D-xylose. nih.gov In Saccharomyces cerevisiae, the expression of genes from Caulobacter crescentus and E. coli enabled the production of ethylene glycol from D-xylose, although at lower titers. nih.gov
Glutaric Acid: Glutaric acid is a dicarboxylic acid with applications in the production of polymers and other chemicals. The synthesis of glutaric acid from xylose has been demonstrated in E. coli by engineering synergistic metabolic pathways. nih.govacs.org By combining the xylose isomerase pathway and the Weimberg pathway, a glutaric acid titer of 602 mg/L was achieved, which was higher than that obtained using either pathway alone. nih.govacs.org
Table 2: Production of Value-Added Chemicals from Xylose
| Product | Microorganism | Titer | Yield |
|---|---|---|---|
| Xylitol | Debaryomyces hansenii | 221 g/L | - |
| Xylonate | Escherichia coli | 27.3 g/L | ~88% of theoretical |
| Ethylene Glycol | Escherichia coli | 72 g/L | 0.40 g/g |
| Glutaric Acid | Escherichia coli | 602 mg/L | - |
Synthetic Biology Approaches for this compound Pathway Construction
Synthetic biology offers powerful tools for the construction and optimization of novel metabolic pathways for this compound utilization. This includes the rational design of metabolic networks and the development of modular pathways.
The rational design of metabolic networks involves the use of computational models and genetic tools to engineer microbial strains with desired properties. This approach has been applied to the construction of this compound utilization pathways in heterologous hosts. For example, the design of a synthetic pathway for D-xylose assimilation in E. coli involved the stoichiometric evaluation of the pathway and the selection of appropriate enzymes to implement it. acs.orgresearchgate.net This pathway proceeded via D-xylulose-1-phosphate and was shown to be effective for the production of ethylene glycol and glycolic acid. acs.orgresearchgate.net
A modular approach to pathway design involves the construction of independent metabolic modules that can be easily combined and optimized. This strategy has been used to develop alternative xylose utilization pathways that bypass the native pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govplos.org In one study, a synthetic pathway was constructed in S. cerevisiae where D-xylulose is converted to D-xylulose-1-phosphate, which is then cleaved to glycolaldehyde and dihydroxyacetone phosphate. nih.govplos.org This modular design allows for the optimization of pentose sugar conversion in a way that does not interfere with the essential functions of the PPP. nih.gov
Integration of this compound Utilization in Biorefinery Concepts for Sustainable Production
Biorefinery models are being developed to process the entirety of the lignocellulosic biomass, including the hemicellulose-derived this compound stream. These integrated approaches aim to create a portfolio of products, ranging from high-volume, low-value biofuels to low-volume, high-value chemicals, thus diversifying revenue streams and enhancing profitability. The valorization of this compound is a cornerstone of this strategy, transforming what was once considered a waste stream into a valuable resource. blogspot.com
Detailed Research Findings
Significant research efforts have focused on engineering industrial microorganisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, to efficiently metabolize this compound. nih.govnih.gov These efforts have led to the development of recombinant strains capable of producing a variety of biofuels and biochemicals from xylose.
For instance, metabolic engineering of S. cerevisiae to express the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway from Pichia stipitis has enabled the production of ethanol (B145695) from xylose. nih.gov Further optimization of this pathway, along with the overexpression of xylulokinase (XK) and enzymes of the pentose phosphate pathway, has led to improved xylose consumption rates and ethanol yields. mit.edufrontiersin.org In one study, engineered S. cerevisiae strains demonstrated a significantly increased xylose consumption rate and ethanol yield after 72 hours of fermentation on a xylose-based medium. nih.gov
Similarly, E. coli has been engineered to produce a range of chemicals from xylose. By introducing heterologous pathways and optimizing native metabolic routes, researchers have successfully produced compounds like L-malate. nih.gov One engineered E. coli strain, with overexpression of key enzymes and knockout of competing pathways, achieved a high yield of L-malate from xylose, reaching 93% of the theoretical maximum. nih.gov
The production of xylitol, a high-value sugar substitute, is another prominent example of this compound valorization. Both native xylose-fermenting yeasts and engineered microorganisms are being explored for this purpose. mdpi.com Techno-economic analyses have highlighted the potential profitability of integrated biorefineries that co-produce xylitol alongside other products like ethanol. mdpi.comsemanticscholar.org
The following interactive data tables summarize key research findings on the biotechnological production of various chemicals from this compound, showcasing the diversity of products and the progress made in improving production metrics.
Table 1: Production of Biofuels and Platform Chemicals from this compound by Engineered Microorganisms
| Product | Microorganism | Genetic Modification | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Ethanol | Saccharomyces cerevisiae | Engineered with XYL1 and XYL2 from Pichia stipitis | 6.8 | - | 0.094 | nih.gov |
| Ethanol | Saccharomyces cerevisiae | Overexpression of xylose isomerase, xylulokinase, and PPP enzymes | - | 0.28 | - | frontiersin.org |
| L-Malate | Escherichia coli | Overexpression of D-tagatose 3-epimerase, L-fuculokinase, L-fuculose-phosphate aldolase, and aldehyde dehydrogenase A; knockout of competing pathways | 5.90 | 0.80 | - | nih.gov |
| Xylitol | Candida tropicalis | - | 197 | 0.75 | 3.9 | |
| 1-Hexadecanol | Saccharomyces cerevisiae | Optimized XR–XDH–XK expression system | - | 0.10 (batch), 0.08 (fed-batch) | - | nih.gov |
Data presented is based on available information from the cited sources and may vary depending on the specific experimental conditions.
Table 2: Comparison of Different Biorefinery Scenarios Integrating this compound Valorization
| Biorefinery Scenario | Feedstock | This compound Derived Product | Co-products | Key Economic Driver | Reference |
| Cellulosic Ethanol Biorefinery | Sugarcane Bagasse | Ethanol | Lignin for energy | Maximizing ethanol yield from all sugars | nih.gov |
| Xylitol and Bioethanol Co-production | Oil Palm Empty Fruit Bunches | Xylitol | Bioethanol, Pellets | High market value of xylitol | semanticscholar.org |
| Xylo-oligosaccharides (XOS) and Cellulose Microfibers | Miscanthus | Xylo-oligosaccharides | Cellulose microfibers | High value of both XOS and microfibers | nih.gov |
| Microbial Oil Production | Wheat Straw | Microbial Oil (from both glucose and xylose) | Lignin for energy | Production of lipids for biofuels and oleochemicals | cetjournal.it |
| Polyhydroxyalkanoates (PHA) Production | Wheat Straw | Polyhydroxybutyrate (PHB) | Other biomass fractions | Production of biodegradable bioplastics | hanze.nl |
This table provides a conceptual overview of different biorefinery models and is not exhaustive.
The integration of this compound utilization not only enhances the economic feasibility of biorefineries but also contributes to a more sustainable and circular bioeconomy by maximizing the use of renewable resources and minimizing waste. nih.govmdpi.com Future research will likely focus on further optimizing microbial strains for higher product yields and titers, developing more efficient and cost-effective biomass pretreatment and hydrolysis processes, and exploring the production of a wider range of high-value chemicals from this compound.
Future Perspectives and Emerging Research Directions in L Xylose Studies
Systems Biology Approaches to L-Xylose Metabolism and Interconversion
Understanding the complete metabolic pathways involving this compound in various organisms at a systems level is a key area of future research. While the metabolism of D-xylose is relatively well-studied, the pathways for this compound are less characterized in many organisms. Systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of how this compound is transported, metabolized, and potentially interconverted with other sugars within a cell.
Research is exploring the metabolic potential of different xylose catabolic pathways, including the isomerase, Weimberg, and Dahms pathways, and investigating their synergistic effects for the synthesis of chemicals derived from intermediates like 2-ketoglutarate and acetyl-CoA. acs.org Studies have investigated the metabolic pathways of xylose in bacteria, highlighting the xylose isomerase pathway, oxidoreductase pathway, and non-phosphorylative pathway as major routes. mdpi.com Understanding these pathways in the context of this compound could reveal novel enzymatic targets for metabolic engineering.
Furthermore, investigating the enzymes involved in the interconversion of this compound with other rare sugars, such as L-xylulose and L-ribose, is crucial. L-xylulose, for instance, can be produced from xylitol (B92547) and is a precursor for L-ribose and this compound, which are relevant in the production of antiviral drugs. nih.govcnif.cn Future systems biology studies could map these interconversion networks, identifying bottlenecks and potential targets for enhancing the production of valuable rare sugars.
Discovery of Novel Enzymatic and Chemical Routes for this compound Production
Developing efficient and sustainable methods for this compound production is a significant area of focus. Traditional chemical synthesis routes for this compound from precursors like D-gluconolactone or D-sorbitol can suffer from low yields. georganics.skresearchgate.net Enzymatic isomerization of L-xylulose has been presented as an alternative, with L-xylulose potentially produced from xylitol using whole-cell catalysts. georganics.sk
Future research aims to discover and engineer novel enzymes and microbial strains capable of producing this compound more efficiently and cost-effectively. This includes exploring extremophiles and other diverse microorganisms for novel xylose isomerases or other relevant enzymes. mdpi.comoup.com Metabolic engineering of microorganisms to channel metabolic flux towards this compound production is also a promising avenue. mdpi.comfrontiersin.org
Chemical synthesis research is focusing on developing facile and stereo-selective routes. For example, chemo-enzymatic methods are being explored for the synthesis of nucleotide sugars like UDP-α-D-xylose, which involves chemical synthesis of sugar-1-phosphates followed by enzymatic conversion. frontiersin.orgnih.gov Similar approaches could be adapted or developed specifically for this compound production or the synthesis of this compound derivatives.
The use of lignocellulosic biomass as a sustainable feedstock for xylose production (primarily D-xylose, but research into this compound from such sources could emerge) is also a major trend, with efforts focused on optimizing hydrolysis and fermentation processes. mdpi.comnrel.govresearchgate.netrsdjournal.org While much of this research currently targets D-xylose for biofuels and xylitol, advancements in biomass processing and enzymatic conversion could potentially be leveraged for this compound production.
Expanding the Scope of this compound-Derived Molecules for Research and Development
This compound serves as a chiral building block for the synthesis of various complex molecules with potential biological activities. georganics.skmedchemexpress.com Future research will continue to explore and expand the range of this compound-derived molecules.
This includes the synthesis of novel this compound derivatives with potential therapeutic applications. For instance, novel this compound derivatives have been investigated as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for diabetes treatment. cnif.cngeorganics.sk Polyhydroxypyrrolidines derived from this compound have shown promise as antitumor and anti-HIV agents and as α- and β-glucosidase inhibitors. georganics.sk
This compound is also a precursor for the synthesis of L-ascorbic acid (Vitamin C). georganics.sk Further research in this area could lead to improved synthesis routes. Additionally, this compound can be used in the synthesis of L-nucleoside enantiomers, which have antiviral properties. cnif.cn
The use of xylose (including potential exploration of this compound) as a core structure for the development of sustainable bioplastics and polymers is another emerging area. rsc.org Research is focusing on modification strategies of xylan (B1165943) and synthetic routes of xylose-core polymers for applications in packaging, 3D printing, and solid polymer electrolytes. rsc.org
This compound in Advanced Glycoscience and Glycotechnology Development
This compound plays a role in glycoscience, particularly in the context of glycoconjugate synthesis and understanding glycosylation patterns. UDP-xylose (specifically UDP-α-D-xylose, but the principles are relevant) is a required substrate for glycosyltransferases involved in the synthesis of important biopolymers like proteoglycans. frontiersin.orgnih.gov
Future research in glycoscience will likely involve utilizing this compound and its derivatives to synthesize defined glycans and glycoconjugates for studying their biological functions. This includes developing chemo-enzymatic and biocombinatorial synthesis methods to create diverse glycan libraries. frontiersin.orgnih.govglycoforum.gr.jp
Understanding the role of xylose in complex biological structures, such as the matriglycan found on α-dystroglycan, which consists of repeating xylose and glucuronic acid units, highlights the importance of this sugar in biological recognition and function. jcgg.jp Research into the enzymes and pathways involved in the biosynthesis of such glycans could benefit from studies on this compound.
This compound and its derivatives could also find applications in the development of glycotechnology tools, such as saccharide primers for glycomics research, which help in identifying glycans and elucidating their functions. glycoforum.gr.jp The unique structure of this compound could offer specific advantages in such applications.
Q & A
Q. How can computational models enhance experimental studies of this compound interactions?
- Guidance : Integrate DFT calculations (e.g., Gaussian 16 software) with experimental NMR to validate hydrogen-bonding networks. For instance, simulate this compound-(FK)₄ interactions to predict chemical shift assignments and compare with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
